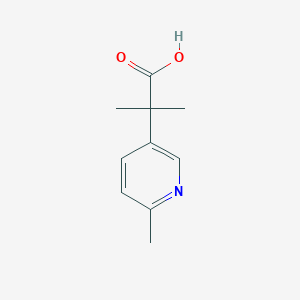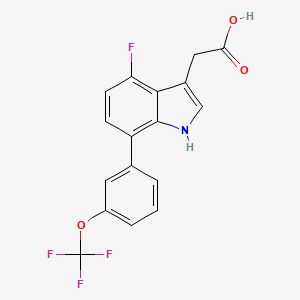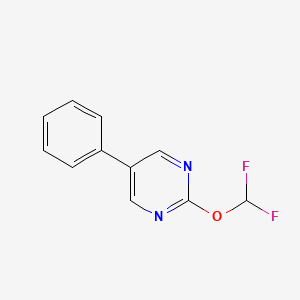
1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the amino group and the pyrazole ring. The final step involves the addition of the carboxylic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: This reaction can occur at the amino group or the pyrazole ring, often using reagents like halogens or alkylating agents
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This can result in various biological effects, including modulation of metabolic processes and cellular functions .
Comparación Con Compuestos Similares
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-methanol: This compound features a hydroxyl group instead of a carboxylic acid group, affecting its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-10(9(14)15)4-1-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,1,3-4,7,11H2,(H,14,15) |
Clave InChI |
FIYOWOSVVFHFGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(C(=O)O)N)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)










![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
